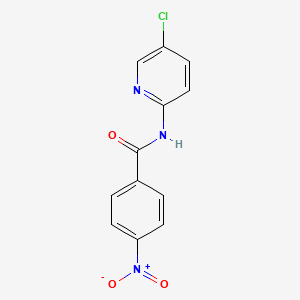![molecular formula C18H12F4N2O2S B11564390 (5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione](/img/structure/B11564390.png)
(5Z)-5-(3-fluorobenzylidene)-3-({[2-(trifluoromethyl)phenyl]amino}methyl)-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine-2,4-dione core, a fluorophenyl group, and a trifluoromethylphenyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 3-fluorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base, followed by the introduction of the trifluoromethylphenyl group through nucleophilic substitution reactions. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized for higher yields and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization. The choice of reagents and catalysts is also tailored to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazolidine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents like bromine or chlorine for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Aplicaciones Científicas De Investigación
(5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE has numerous applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including drug development and formulation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- (5Z)-5-[(3-CHLOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE
- (5Z)-5-[(3-BROMOPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE
Uniqueness
The uniqueness of (5Z)-5-[(3-FLUOROPHENYL)METHYLIDENE]-3-({[2-(TRIFLUOROMETHYL)PHENYL]AMINO}METHYL)-1,3-THIAZOLIDINE-2,4-DIONE lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both fluorophenyl and trifluoromethylphenyl groups enhances its reactivity and potential for various applications compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C18H12F4N2O2S |
|---|---|
Peso molecular |
396.4 g/mol |
Nombre IUPAC |
(5Z)-5-[(3-fluorophenyl)methylidene]-3-[[2-(trifluoromethyl)anilino]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C18H12F4N2O2S/c19-12-5-3-4-11(8-12)9-15-16(25)24(17(26)27-15)10-23-14-7-2-1-6-13(14)18(20,21)22/h1-9,23H,10H2/b15-9- |
Clave InChI |
HDDLYMLONHITRP-DHDCSXOGSA-N |
SMILES isomérico |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)/C(=C/C3=CC(=CC=C3)F)/SC2=O |
SMILES canónico |
C1=CC=C(C(=C1)C(F)(F)F)NCN2C(=O)C(=CC3=CC(=CC=C3)F)SC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-pyridin-4-ylmethylidene]pyridine-3-carbohydrazide](/img/structure/B11564307.png)
![(4E)-2-(3-chlorophenyl)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11564315.png)

![N-(3-chlorophenyl)-3-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxopropanamide](/img/structure/B11564319.png)
![4-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-N-(3-bromophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11564325.png)

![6-butyl-1-(6-methylpyridin-2-yl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11564329.png)
![3-fluoro-N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11564331.png)

![2-[(4-Fluorophenyl)methylsulfanyl]-5-(furan-2-yl)-1,3,4-oxadiazole](/img/structure/B11564334.png)
![4-[2-Nitro-5-(pyrrolidin-1-yl)phenyl]morpholine](/img/structure/B11564349.png)
![2-Amino-6-[(3,3-dimethyl-2-oxobutyl)sulfanyl]-4-(thiophen-2-yl)pyridine-3,5-dicarbonitrile](/img/structure/B11564355.png)
![3-(4-Chlorophenyl)-2-methyl-5-pyridin-4-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B11564359.png)
![6-(4-Chlorophenyl)-2-[(2,5-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B11564364.png)
